molecular formula C13H8BrNOS B2380942 3-[(Z)-(3-bromo-2-thienyl)methylidene]-1H-indol-2-one CAS No. 210303-60-9

3-[(Z)-(3-bromo-2-thienyl)methylidene]-1H-indol-2-one

Cat. No. B2380942
CAS RN: 210303-60-9
M. Wt: 306.18
InChI Key: ZGCKMTQNGWQKEN-CLFYSBASSA-N
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Description

“3-[(Z)-(3-bromo-2-thienyl)methylidene]-1H-indol-2-one” is a versatile chemical compound with immense potential in scientific research. It contains a methylidene group, which is any part of a molecule that consists of two hydrogen atoms bound to a carbon atom, connected to the remainder of the molecule by a double bond .


Synthesis Analysis

A highly modular method for the synthesis of similar compounds starting from easily available 3-bromooxindoles or (2-oxoindolin-3-yl)triflate and thioacetamides or thiobenzamides has been described . This method includes an Eschenmoser coupling reaction, which is very feasible and scalable .


Molecular Structure Analysis

The molecular structure analysis of similar compounds has been studied by single crystal X-ray diffraction . The presence of phosphorus and sulfur atoms changed the planarity of the parent compound . The electronic parameter and dipole moment of these compounds in the ground state theoretically is analyzed by computing HOMO and LUMO pictures .


Chemical Reactions Analysis

The chemical reactions analysis of similar compounds involves the installation of a methyl group at a strategic site in a lead compound . This technique has become highly desirable in modern drug discovery and synthesis programs .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using Density Functional Theory (DFT) calculations . The geometrical parameters, bond lengths, and bond angles have been discussed . Absorption energies, oscillator strength, and electronic transitions of molecules have been derived at TD-DFT/CAM-B3LYP/6-311++G (d,p) computations .

Scientific Research Applications

1. Structural Studies and Tyrosine Kinase Inhibition

"3-[(Z)-(3-bromo-2-thienyl)methylidene]-1H-indol-2-one" is related to a series of substituted 3-methylidene-1H-indol-2(3H)-one derivatives, studied for their solid-state structures using X-ray diffraction. These compounds, including (3Z)-3-(2-thienylmethylidene)-1H-indol-2(3H)-one, are analogs of sunitinib, a multiple-receptor tyrosine kinase inhibitor, indicating potential applications in cancer therapy (Spencer et al., 2010).

2. Reactions with Thioamides and Thiourea

The compound's reactions with thioamides and thiourea under basic conditions have been explored. For example, 3-bromo-1,3-dihydro-2H-indol-2-one reacts with 4-methoxythiobenzamide and thiourea, leading to products through an Eschenmoser coupling reaction (Kammel et al., 2015).

3. Synthesis of Di(2-thienyl)azolo[a]pyridinium Derivatives

The interaction of similar compounds with tertiary amines leading to quaternary salts and subsequent cyclization to di(2-thienyl)azolo[a]pyridinium derivatives indicates potential in creating new heterocyclic compounds (Potikha et al., 2010).

4. Fischer Indolization for Thieno[3,2-b]indoles

Efficient transition-metal-free strategies involving Fischer indolization are used to prepare 2-(hetero)aryl-substituted thieno[3,2-b]indoles, demonstrating the versatility of similar compounds in synthesizing heteroaryl-substituted structures (Irgashev et al., 2018).

5. Modular Synthesis of Tyrosin Kinase Inhibitors

The compound has been used in a modular method for synthesizing derivatives with significant tyrosin kinase inhibiting activity, highlighting its role in developing potential therapeutic agents (Marek et al., 2021).

6. Photochromism Studies

Studies on novel [1]benzothien-2-yl fulgides, related to the compound, focus on their photochromic properties under UV irradiation, suggesting applications in material science and optical technologies (Zmeeva et al., 2016).

7. Anticancer Applications in Photodynamic Therapy

Derivatives of the compound have been investigated for their potential in photodynamic therapy for cancer treatment, especially focusing on their photophysical properties and singlet oxygen quantum yield (Pişkin et al., 2020).

8. Synthesis of Novel Heterocycles

The compound's derivatives are used in synthesizing novel heterocycles, indicating its utility in the development of new organic compounds with potential pharmaceutical applications (Aghazadeh et al., 2011).

Future Directions

The future directions for “3-[(Z)-(3-bromo-2-thienyl)methylidene]-1H-indol-2-one” and similar compounds involve further exploration of their diverse biological activities and therapeutic possibilities . There is also potential for these compounds to be used in various fields of scientific research.

properties

IUPAC Name

(3Z)-3-[(3-bromothiophen-2-yl)methylidene]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNOS/c14-10-5-6-17-12(10)7-9-8-3-1-2-4-11(8)15-13(9)16/h1-7H,(H,15,16)/b9-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCKMTQNGWQKEN-CLFYSBASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(C=CS3)Br)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=C(C=CS3)Br)/C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Z)-(3-bromo-2-thienyl)methylidene]-1H-indol-2-one

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